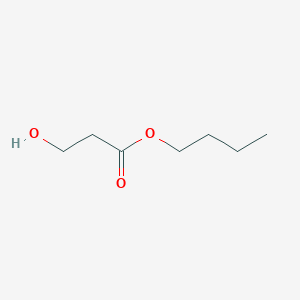

Butyl 3-hydroxypropanoate

Description

Contextualization within Ester Chemistry and 3-Hydroxypropanoate Derivatives

Butyl 3-hydroxypropanoate belongs to the family of esters, which are characterized by a carbonyl center bonded to an oxygen atom that is, in turn, connected to another organic group. In this case, it is the ester formed from butanol and 3-hydroxypropanoic acid. guidechem.com The "3-hydroxy" designation is crucial, indicating a hydroxyl (-OH) functional group on the third carbon atom from the primary carbonyl carbon. This feature places it in the category of β-hydroxy esters.

The presence of both a hydroxyl and an ester group allows for a diverse range of chemical reactions. The ester group can undergo hydrolysis to yield butanol and 3-hydroxypropanoic acid, while the hydroxyl group can be oxidized or participate in further esterification or etherification reactions.

3-hydroxypropanoic acid (3-HP), the parent acid of this compound, is considered a top value-added, bio-based platform chemical by the U.S. Department of Energy. researchgate.netresearchgate.net It serves as a precursor to a wide array of commercially significant chemicals, including acrylic acid, 1,3-propanediol (B51772), and malonic acid. nih.govnih.gov Consequently, its esters, such as this compound, are integral to the study and application of this versatile platform chemical. The properties of polymers derived from 3-HP can be modified by incorporating it as a comonomer, which can lower the melting temperature and crystallinity, making the resulting material less brittle. nih.gov

Academic Significance and Research Trajectories

The academic significance of this compound is intrinsically linked to the importance of its parent acid, 3-HP, as a renewable and versatile chemical building block. nih.govresearchgate.net Research into 3-HP and its derivatives is a burgeoning field, with a strong focus on sustainable production methods and applications in polymer science.

Biotechnological Production: A major research trajectory is the development of microbial fermentation processes to produce 3-HP from renewable feedstocks like glycerol (B35011) and glucose. researchgate.netresearchgate.net Glycerol, an abundant byproduct of the biodiesel industry, is a particularly attractive substrate. nih.gov Various microorganisms have been metabolically engineered to produce 3-HP, including Escherichia coli, Klebsiella pneumoniae, Corynebacterium glutamicum, and Bacillus subtilis. nih.govnih.govfrontiersin.org These efforts aim to create efficient "cell factories" for green chemical production, moving away from petroleum-based synthesis. researchgate.netnih.gov High titers of 3-HP, reaching up to 83.8 g/L, have been reported in engineered K. pneumoniae strains. researchgate.netfrontiersin.org

Table 2: Examples of Engineered Microorganisms for 3-HP Production

| Microorganism | Substrate(s) | Reported Titer (g/L) |

|---|---|---|

| Klebsiella pneumoniae | Glycerol | 83.8 frontiersin.org |

| Escherichia coli | Glycerol | 76.2 nih.gov |

| Corynebacterium glutamicum | Glucose, Xylose | 62.6 researchgate.netfrontiersin.org |

Enzymatic Synthesis: Specific research has focused directly on the synthesis of this compound. A notable study demonstrated the use of a Baeyer-Villiger monooxygenase (BVMO) from Acinetobacter radioresistens for this purpose. researchgate.net In this biocatalytic process, the enzyme converts butyl levulinate, which can be derived from cellulosic biomass, into butyl 3-acetoxypropionate. researchgate.net This intermediate can then undergo hydrolysis to form this compound (referred to as 3-HP butyl ester). researchgate.net This enzymatic route represents a novel and green pathway for producing 3-HP esters directly from bio-based sources.

Role in Polymer Chemistry: this compound and its parent acid are key monomers for the synthesis of biodegradable polymers, particularly poly(3-hydroxypropionate) (P3HP) and its copolymers. nih.govnih.gov These bioplastics are seen as sustainable alternatives to conventional plastics derived from fossil fuels. nih.gov Research in this area focuses on developing new synthetic routes, such as the ring-opening polymerization of macrocyclic esters of 3-HP, to produce high molecular weight polymers with desirable physical properties. acs.org The incorporation of 3-HP units into other polyesters, like poly(3-hydroxybutyrate), can improve their mechanical properties, making them more flexible and less brittle. nih.gov This tunability is a significant driver of academic interest in 3-hydroxypropanoate derivatives.

Structure

2D Structure

Properties

CAS No. |

4890-38-4 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

butyl 3-hydroxypropanoate |

InChI |

InChI=1S/C7H14O3/c1-2-3-6-10-7(9)4-5-8/h8H,2-6H2,1H3 |

InChI Key |

MENWVOUYOZQBDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCO |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 3 Hydroxypropanoate and Its Structural Analogues

Conventional Esterification Routes

Conventional synthesis of butyl 3-hydroxypropanoate primarily relies on established esterification reactions, which are valued for their reliability and scalability. These methods involve the direct reaction of a carboxylic acid with an alcohol or the conversion of one ester to another.

Acid-Catalyzed Esterification Processes for this compound

The most direct and conventional method for synthesizing this compound is the acid-catalyzed esterification, often referred to as Fischer-Speier esterification. This reversible reaction involves heating 3-hydroxypropionic acid with butanol in the presence of a strong acid catalyst.

The reaction is governed by thermodynamic equilibrium. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one reactant (usually the less expensive alcohol, butanol) or by continuously removing the water formed during the reaction through methods like azeotropic distillation with a Dean-Stark apparatus.

Commonly used catalysts are strong mineral acids such as sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (PTSA). nih.gov The reaction rate is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. ceon.rsjchr.org For instance, studies on the esterification of similar carboxylic acids show that increasing the temperature and catalyst amount generally enhances the reaction rate and final yield, up to an optimal point. ceon.rs

| Parameter | Typical Condition | Purpose/Effect |

| Reactants | 3-Hydroxypropionic Acid, n-Butanol | Formation of the target ester. |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (PTSA) | To protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. nih.gov |

| Temperature | 60-120 °C | To increase the reaction rate; temperature is often dictated by the boiling point of the solvent or reactants. ceon.rs |

| Molar Ratio | Excess butanol (e.g., Acid:Alcohol ratio of 1:3 to 1:10) | To shift the reaction equilibrium towards the product side. nih.govceon.rs |

| Water Removal | Azeotropic distillation (e.g., with a Dean-Stark trap) | To continuously remove the water byproduct, driving the reaction to completion. nih.gov |

This table illustrates typical conditions for acid-catalyzed esterification based on established chemical principles.

Transesterification Approaches to this compound

Transesterification is an alternative route that involves the conversion of an existing ester of 3-hydroxypropionic acid (e.g., methyl 3-hydroxypropanoate or ethyl 3-hydroxypropanoate) into this compound. This is achieved by reacting the starting ester with butanol in the presence of a catalyst.

This process is also an equilibrium-controlled reaction. To drive the reaction forward, the lower-boiling alcohol byproduct (methanol or ethanol) is typically removed by distillation. Both acid and base catalysts can be employed for transesterification. Acid catalysts function similarly to their role in direct esterification, while base catalysts (e.g., sodium methoxide) deprotonate the alcohol, making it a more potent nucleophile. This method is particularly useful when the starting alkyl ester of 3-hydroxypropionic acid is more readily available or cost-effective than the free acid itself.

Biocatalytic and Chemoenzymatic Synthesis of this compound

The growing demand for green and sustainable chemical processes has spurred the development of biocatalytic and chemoenzymatic methods. These approaches utilize enzymes or whole microbial cells as catalysts, offering advantages such as high selectivity, mild reaction conditions, and reduced environmental impact.

Enzymatic Esterification and Resolution Techniques

Enzymes, particularly lipases, are widely used as biocatalysts for ester synthesis. The enzymatic esterification of 3-hydroxypropionic acid with butanol can be performed under mild conditions, often in non-aqueous solvents to shift the equilibrium towards ester formation. Lipases from various sources, such as Candida and Pseudomonas, have been successfully used for the synthesis and resolution of hydroxypropionic acid esters. researchgate.netcapes.gov.br

A significant advantage of this method is the high enantioselectivity of many lipases. When starting with racemic 3-hydroxypropionic acid, these enzymes can selectively acylate one enantiomer, a process known as kinetic resolution. This allows for the production of enantiomerically pure (R)- or (S)-butyl 3-hydroxypropanoate, which are valuable chiral building blocks in the pharmaceutical and fine chemical industries. researchgate.net For example, a patent describes the synthesis of butyl esters of 3-hydroxypropionic acid by treating the acid and alcohol with a lipase (B570770) enzyme. google.com

Microbial Pathways for 3-Hydroxypropionic Acid Precursors to Butyl Esters

A key strategy in biotechnology is the use of metabolically engineered microorganisms to produce platform chemicals from renewable feedstocks. 3-Hydroxypropionic acid (3-HP) has been identified as a top value-added chemical that can be produced from biomass. nih.govnih.gov Various microbes, including Escherichia coli, Klebsiella pneumoniae, and Corynebacterium glutamicum, have been engineered to produce 3-HP from substrates like glycerol (B35011), a byproduct of biodiesel production. nih.govnih.govresearchgate.net

The primary microbial pathways for 3-HP production from glycerol include: nih.govnih.gov

Glycerol Dehydratase/Aldehyde Dehydrogenase Pathway: Glycerol is first dehydrated to 3-hydroxypropionaldehyde (3-HPA), which is then oxidized to 3-HP.

Malonyl-CoA Pathway: Acetyl-CoA is carboxylated to malonyl-CoA, which is then reduced to 3-HP.

Once the bio-derived 3-HP is recovered from the fermentation broth, it can be converted to this compound using the conventional or enzymatic esterification methods described previously. In an alternative approach, some microorganisms can directly produce esters. For instance, Acetobacter lovaniensis has been shown to produce ethyl 3-hydroxypropionate (B73278) during fermentation, which could then be converted to the butyl ester via transesterification. google.com

| Chassis Organism | Biosynthesis Pathway | Precursor Substrate | Key Enzymes |

| Klebsiella pneumoniae | CoA-independent | Glycerol | Glycerol dehydratase (GDHt), Aldehyde dehydrogenase (ALDH) nih.gov |

| Escherichia coli (engineered) | Malonyl-CoA pathway | Glucose/Glycerol | Acetyl-CoA carboxylase (ACC), Malonyl-CoA reductase (MCR) nih.gov |

| Lactobacillus reuteri | CoA-dependent | Glycerol | Glycerol dehydratase (PduCDE), Propionaldehyde dehydrogenase (PduP) nih.gov |

| Acetobacter lovaniensis | Native pathway | Not specified | Endogenous enzymes leading to ethyl 3-hydroxypropionate google.com |

This table summarizes microbial systems used to produce 3-HP and its ethyl ester, which are precursors for this compound.

Baeyer-Villiger Monooxygenase Applications in this compound Synthesis

Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the oxidation of ketones to esters or lactones, representing a powerful tool in modern organic synthesis. rsc.orgrsc.orgrug.nl A novel chemoenzymatic route to a direct precursor of this compound utilizes a BVMO.

Specifically, a BVMO from Acinetobacter radioresistens (Ar-BVMO) has been shown to catalyze the Baeyer-Villiger oxidation of butyl levulinate. researchgate.netresearchgate.net Butyl levulinate can be derived from lignocellulosic biomass. The enzyme regioselectively inserts an oxygen atom to convert the ketone into an ester, primarily yielding butyl 3-acetoxypropionate. researchgate.net This product can then be easily hydrolyzed under mild conditions to remove the acetyl group, affording the final product, this compound.

This pathway is highly attractive as it connects a bio-based starting material (butyl levulinate) to the target molecule using a highly selective and efficient enzymatic step. Research has shown that the Ar-BVMO exhibits significantly higher catalytic efficiency and regioselectivity for butyl levulinate compared to other alkyl levulinates, making this a promising route. researchgate.net

| Parameter | Finding | Reference |

| Enzyme | Baeyer-Villiger Monooxygenase from Acinetobacter radioresistens (Ar-BVMO) | researchgate.net |

| Substrate | Butyl levulinate | researchgate.netresearchgate.net |

| Product | Butyl 3-acetoxypropionate (major), Butyl methyl succinate (B1194679) (minor) | researchgate.net |

| Key Advantage | High regioselectivity for the desired product (4:1 ratio) and enhanced catalytic efficiency (kcat/KM) with the butyl ester substrate. | researchgate.net |

| Final Step | Hydrolysis of Butyl 3-acetoxypropionate to yield this compound. | researchgate.net |

This table details the chemoenzymatic synthesis of a this compound precursor using a Baeyer-Villiger Monooxygenase.

Asymmetric Synthesis and Enantiomeric Resolution of this compound

The production of enantiomerically pure this compound is a significant area of research, driven by the distinct biological and chemical properties of its isomers. Methodologies to achieve high enantiomeric excess (e.e.) include chiral catalysis and kinetic resolution.

Chiral Catalysis in Enantioselective this compound Synthesis

Chiral catalysts are instrumental in guiding chemical reactions to selectively produce one enantiomer over the other. For the synthesis of chiral β-hydroxy esters like this compound, various catalytic systems have been explored. While direct asymmetric synthesis of this compound using chiral catalysts is a subject of ongoing research, analogous reactions provide insight into potential synthetic routes. For instance, the use of chiral metal catalysts, such as those based on ruthenium, has been reported for the synthesis of structurally related chiral compounds. researchgate.net These catalysts can facilitate asymmetric hydrogenation or transfer hydrogenation of β-keto esters, which are precursors to β-hydroxy esters.

Another approach involves the use of organocatalysts. For example, MacMillan's imidazolidinone catalysts have been successfully employed in the asymmetric synthesis of chiral epoxides, which can then be converted to chiral hydroxy acids. nih.gov This methodology could potentially be adapted for the synthesis of optically active this compound.

A chemoenzymatic approach has also been demonstrated for the production of precursors to 3-hydroxypropionic acid (3-HP). researchgate.net This method utilizes a Baeyer-Villiger monooxygenase to catalyze the regioselective oxidation of a substrate, which can then be converted to the desired hydroxy ester. researchgate.net

Kinetic Resolution Strategies for Optically Pure this compound Isomers

Kinetic resolution is a widely used technique to separate a racemic mixture of chiral compounds. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer.

Enzymatic kinetic resolution is a particularly effective strategy. Lipases are commonly employed for the enantioselective hydrolysis or transesterification of esters. For example, Porcine pancreas lipase (PPL) has been used for the enzymatic preparation of the (S)-isomer of (R,S)-ethyl 3-hydroxy-3-phenylpropanoate, a structural analogue of this compound. researchgate.net The efficiency of such resolutions is often dependent on reaction conditions such as pH, temperature, and the solvent system. researchgate.net

Similarly, the enantioselective enzymatic hydrolysis of diethyl butylmalonate using pig liver esterase and α-chymotrypsin has been investigated as a route to obtaining (R)-2-butyl-3-hydroxypropionic acid, a closely related structural analogue. researchgate.net Classical resolution using a chiral resolving agent, such as (R)-α-methylbenzylamine, has also proven effective for separating the enantiomers of 2-butyl-3-hydroxypropionic acid. researchgate.net

| Method | Enzyme/Catalyst | Substrate | Product | Key Findings |

| Enzymatic Resolution | Porcine pancreas lipase (PPL) | (R,S)-ethyl 3-hydroxy-3-pheylpropanoate | (S)-ethyl 3-hydroxy-3-pheylpropanoate | Optimal conditions were found to be 35 °C and pH 7.5 in a phosphate (B84403) buffer solution. researchgate.net |

| Enzymatic Hydrolysis | Pig liver esterase, α-chymotrypsin | Diethyl butylmalonate | (R)-2-butyl-3-hydroxypropionic acid | Demonstrates a potential enzymatic route to a structural analogue. researchgate.net |

| Classical Resolution | (R)-α-methylbenzylamine | (+/-)-2-butyl-3-hydroxypropionic acid | (R)-2-butyl-3-hydroxypropionic acid | An efficient method for obtaining the pure enantiomer. researchgate.net |

Green Chemistry Principles in this compound Synthetic Route Development

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally sustainable and economically viable processes. Key areas of focus include maximizing atom economy and utilizing environmentally friendly solvents.

Atom Economy and Sustainable Reagent Selection for this compound Production

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgprimescholars.com A high atom economy indicates a more sustainable process with less waste generation. wikipedia.org

The ideal atom economy is 100%, which is characteristic of addition reactions where all reactant atoms are part of the final product. wikipedia.org In the context of this compound synthesis, this can be approached by carefully selecting reagents and reaction pathways. For instance, the direct addition of n-butanol to β-propiolactone would theoretically have a 100% atom economy. However, the practical application of such reactions must also consider factors like catalyst efficiency and the generation of byproducts in side reactions.

The selection of sustainable reagents is another cornerstone of green synthesis. This involves using starting materials derived from renewable feedstocks. For example, 3-hydroxypropionic acid, a precursor to this compound, is considered a key platform chemical that can be produced from biological sources. rsc.org The development of chemoenzymatic processes that can convert cellulose-based raw materials into precursors for 3-HP highlights a promising sustainable route. researchgate.net

| Green Chemistry Metric | Definition | Relevance to this compound Synthesis |

| Atom Economy | (Molecular weight of desired product / Molecular weight of all reactants) x 100% | A higher atom economy signifies a more efficient and less wasteful process. wikipedia.orgprimescholars.com |

| E-Factor | Mass of waste / Mass of product | A lower E-factor indicates a greener process with less waste generated per unit of product. researchgate.net |

Solvent-Free and Environmentally Benign Solvent Systems in this compound Synthesis

Traditional organic solvents are often volatile, flammable, and toxic, posing environmental and safety hazards. researchgate.net Green chemistry encourages the use of solvent-free reaction conditions or the replacement of conventional solvents with more environmentally benign alternatives.

Solvent-free reactions, where the reactants themselves act as the solvent, can significantly reduce waste and simplify product purification. While specific examples for this compound are not extensively detailed in the provided context, this approach is a general principle of green synthesis.

When a solvent is necessary, the choice of an environmentally benign option is critical. Water is an excellent green solvent due to its non-toxic and non-flammable nature. researchgate.net Supercritical fluids, such as supercritical carbon dioxide, offer another alternative, as they can be easily removed from the reaction mixture by depressurization, leaving no solvent residue. google.com Ionic liquids and low melting polymers are also being explored as greener solvent options. researchgate.net For instance, a method for synthesizing methyl 3-hydroxypropanoate utilizes supercritical carbon dioxide as the reaction medium, highlighting a potentially transferable technology for the synthesis of the butyl ester. google.com The use of bio-derived solvents is also a growing area of research, aiming to replace petroleum-based solvents with those derived from renewable resources. researchgate.net

Reaction Chemistry and Mechanistic Studies of Butyl 3 Hydroxypropanoate

Hydrolysis and Transesterification Kinetics of Butyl 3-hydroxypropanoate

The kinetics of hydrolysis and transesterification of this compound are governed by the principles of ester chemistry. While specific kinetic data for this compound is not extensively detailed in the literature, the behavior can be inferred from studies on similar short-chain esters like butyl butyrate. researchgate.net

Hydrolysis is the reaction of the ester with water to form 3-hydroxypropanoic acid and butanol. This reaction can be catalyzed by either acids or bases.

Acid-catalyzed hydrolysis: This is a reversible process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt and butanol.

Transesterification is the process of exchanging the butyl group of the ester with another alcohol. This reaction is typically catalyzed by an acid or a base, or by enzymes such as lipases. The reaction equilibrium can be shifted by using an excess of the new alcohol or by removing one of the products.

Enzymatic catalysis, for instance using lipases, often follows a Ping-Pong Bi-Bi mechanism. researchgate.net In this model, the enzyme first reacts with the ester to form an acyl-enzyme intermediate, releasing the first product (butanol). The intermediate then reacts with the second substrate (the new alcohol) to form the new ester and regenerate the enzyme. The efficiency of such reactions is influenced by parameters like temperature, enzyme concentration, and the molar ratio of reactants. researchgate.net For example, in related systems, increasing temperature can enhance reaction rates by increasing the diffusion of substrates to the enzyme's active sites. researchgate.net

Table 1: General Parameters Influencing Esterification and Transesterification Kinetics

| Parameter | Effect on Reaction Rate | General Observations |

| Temperature | Increases rate up to an optimum, then decreases due to enzyme denaturation. | For enzymatic reactions, an optimal temperature is typically observed between 45–50 °C. researchgate.net Higher temperatures can favor the reverse hydrolysis reaction. researchgate.net |

| Catalyst Conc. | Increases rate up to a certain point. | In enzymatic reactions, the rate increases with enzyme loading until saturation is reached. researchgate.net |

| Substrate Ratio | Can influence equilibrium position and reaction rate. | An excess of one reactant can drive the reaction forward. However, high concentrations of a substrate (e.g., an alcohol) can sometimes lead to enzyme inhibition. researchgate.net |

| Solvent | Can affect enzyme activity and substrate solubility. | Supercritical carbon dioxide has been used as a medium for such reactions, offering a "green" alternative to organic solvents. researchgate.net |

Derivatization Reactions of the Hydroxyl Group in this compound

The primary hydroxyl group in this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives. Standard alcohol chemistry can be applied to achieve these transformations.

Acylation/Esterification: The hydroxyl group can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form a diester.

Etherification: Ether derivatives can be synthesized via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. The choice of reagent determines the product. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde (butyl 3-oxopropanoate), while strong oxidizing agents like potassium permanganate (B83412) or chromic acid would lead to the dicarboxylic acid derivative.

Chemical Transformations Involving the Ester Moiety of this compound

The ester functional group is also susceptible to a variety of nucleophilic acyl substitution reactions. These transformations allow for the modification of the carboxyl end of the molecule.

Saponification: As mentioned, irreversible hydrolysis with a strong base (e.g., NaOH, KOH) yields the salt of 3-hydroxypropanoic acid and butanol.

Amidation: The ester can be converted to an amide by reacting with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, is often slower than hydrolysis and may require heating.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would transform this compound into 1,3-propanediol (B51772).

Grignard Reaction: Reaction with Grignard reagents (R-MgX) would lead to the formation of a tertiary alcohol, following the addition of two equivalents of the Grignard reagent to the ester carbonyl.

Polymerization and Copolymerization Pathways of this compound Analogues

While this compound itself is not a direct monomer for common polymerization, its parent acid, 3-hydroxypropionic acid (3HP), and related derivatives are key monomers for producing biodegradable polyesters known as polyhydroxyalkanoates (PHAs). nih.govnih.gov

Poly(3-hydroxypropionate), or poly(3HP), is a promising bioplastic with desirable material properties, such as being less brittle than the more common poly(3-hydroxybutyrate) (poly(3HB)). nih.govnih.gov Since no known natural organism produces poly(3HP) as a homopolymer, significant research has focused on engineered biosynthetic pathways and chemical synthesis. nih.govresearchgate.net

Chemical Synthesis: A well-established chemical route to poly(3HP) is the ring-opening polymerization of β-propiolactone. nih.govresearchgate.net This reaction can be initiated by various catalysts, including acids, bases, and salts. nih.gov

Biosynthesis: Genetically engineered microorganisms, primarily Escherichia coli, are used to produce poly(3HP) from various carbon sources. nih.govfrontiersin.org Key metabolic pathways include:

The PduP Route: This pathway converts glycerol (B35011) to 3-hydroxypropionaldehyde (3HPA), which is then oxidized to 3-hydroxypropionyl-CoA (3HP-CoA) and subsequently polymerized by a PHA synthase. nih.govfrontiersin.org

The Malonyl-CoA Route: This pathway starts from acetyl-CoA, a central metabolite. Acetyl-CoA is carboxylated to malonyl-CoA, which is then reduced to 3HP. The 3HP is activated to 3HP-CoA and polymerized. nih.govfrontiersin.org

The 1,3-Propanediol (1,3-PDO) Route: Recombinant E. coli can convert 1,3-propanediol into 3HP, which is then polymerized to produce high yields of poly(3HP). nih.govresearchgate.net

Table 2: Selected Biosynthetic Pathways for Poly(3-hydroxypropionate) Production

| Pathway Name | Precursor(s) | Key Enzymes | Host Organism (Example) | Reference |

| PduP Route | Glycerol | Glycerol dehydratase, Propionaldehyde dehydrogenase, PHA synthase | Escherichia coli | nih.govfrontiersin.org |

| Malonyl-CoA Route | Acetyl-CoA (from glucose, etc.) | Acetyl-CoA carboxylase, Malonyl-CoA reductase, Propionyl-CoA synthetase, PHA synthase | Escherichia coli | nih.govfrontiersin.org |

| 1,3-Propanediol Route | 1,3-Propanediol | 1,3-Propanediol dehydratase, Aldehyde dehydrogenase, Propionyl-CoA ligase, PHA synthase | Escherichia coli | nih.gov |

Incorporating 3-hydroxypropionate (B73278) (3HP) units into other polyesters is a key strategy to improve their material properties. The resulting copolymers are often more flexible and less crystalline than their homopolymer counterparts. nih.gov

Poly(3-hydroxybutyrate-co-3-hydroxypropionate) [Poly(3HB-co-3HP)]: This is the most studied 3HP-containing copolymer. nih.gov The incorporation of 3HP monomers into the poly(3HB) backbone disrupts its crystalline structure, reducing the melting point and brittleness. nih.gov These copolymers can be produced by engineered bacteria like Cupriavidus necator or E. coli by providing appropriate precursors or by engineering metabolic pathways that produce both 3HB-CoA and 3HP-CoA monomers. nih.govmdpi.com The monomer composition can be controlled by adjusting fermentation conditions or precursor concentrations. nih.gov

Poly(3-hydroxypropionate-co-4-hydroxybutyrate) [Poly(3HP-co-4HB)]: Copolymers of 3HP and 4-hydroxybutyrate (4HB) have also been synthesized. Recombinant E. coli strains have been developed to produce this copolymer from a mixture of 1,3-propanediol and 1,4-butanediol (B3395766) as carbon sources. nih.gov

Other Copolymers: Research has also explored the synthesis of more complex copolymers, such as poly(3HP-co-3HB-co-3HH-co-3HO), which includes medium-chain-length 3-hydroxyalkanoates, by feeding specific precursors and inhibitors to bacteria like C. necator. nih.gov

Table 3: Examples of Copolymers Containing 3-Hydroxypropionate (3HP)

| Copolymer | Comonomers | Effect of 3HP Incorporation | Production Method (Example) | Reference |

| Poly(3HB-co-3HP) | 3-Hydroxybutyrate (B1226725) (3HB) | Reduces crystallinity, melting point, and brittleness. | Biosynthesis in engineered Cupriavidus necator or E. coli. | nih.govmdpi.com |

| Poly(3HP-co-4HB) | 4-Hydroxybutyrate (4HB) | Modifies thermal and mechanical properties. | Biosynthesis in recombinant E. coli from 1,3-propanediol and 1,4-butanediol. | nih.gov |

| Poly(3HP-co-3HB-co-3HH-co-3HO) | 3HB, 3-Hydroxyhexanoate (3HH), 3-Hydroxyoctanoate (3HO) | Creates a complex terpolymer with unique properties. | Biosynthesis in C. necator using acrylic acid as an inhibitor. | nih.gov |

Role as a Chemical Precursor in Complex Organic Synthesis

This compound, primarily through its hydrolysis product 3-hydroxypropionic acid (3HP), serves as a valuable platform chemical. 3HP is recognized as a key building block for producing a variety of commercially important chemicals. researchgate.net Its bifunctional nature allows it to be a versatile starting material for numerous transformations.

Key chemicals that can be synthesized from the 3HP platform include:

Acrylic Acid: Dehydration of 3HP yields acrylic acid, a major commodity chemical used in the production of superabsorbent polymers, detergents, and coatings. researchgate.net

1,3-Propanediol (PDO): Reduction of the carboxylic acid group of 3HP leads to 1,3-propanediol, a monomer used in the production of polymers like polytrimethylene terephthalate (B1205515) (e.g., DuPont's Sorona®). nih.govresearchgate.net

Acrylamide: This chemical can be produced from 3HP, serving as a monomer for polyacrylamide, which is used in water treatment and as a gelling agent. researchgate.net

Malonic Acid: Oxidation of the hydroxyl group of 3HP can lead to malonic acid, a precursor for specialty polyesters and various other chemicals. researchgate.net

Therefore, this compound can be considered a stable, transportable precursor or a protected form of the highly versatile 3-hydroxypropionic acid.

Utilization in the Synthesis of Macrolactones and Cyclic Compounds

The synthesis of macrolactones, cyclic esters with large rings, is a significant area of research in organic chemistry due to the prevalence of this structural motif in natural products with interesting biological activities. While direct and specific examples of the macrolactonization of this compound are not extensively documented in publicly available literature, the principles of intramolecular cyclization of ω-hydroxy esters provide a clear blueprint for its potential application.

The general strategy for forming a macrolactone from a linear ω-hydroxy ester involves the activation of the carboxylic acid (or ester) moiety and subsequent intramolecular attack by the hydroxyl group. In the case of this compound, the butyl ester would first need to be hydrolyzed to 3-hydroxypropanoic acid or transesterified to a more reactive ester. Following this, a variety of macrolactonization protocols could be employed.

One common method involves the use of coupling agents to form an active ester of the corresponding ω-hydroxy acid, which then undergoes intramolecular cyclization. For instance, ω-hydroxy acids can be treated with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBT) to form an active benzotriazole (B28993) ester. This intermediate can then cyclize under basic, neutral, or acidic conditions to yield the macrolactone. rsc.org

Another powerful technique for the synthesis of macrocycles is ring-closing metathesis (RCM). To apply this to this compound, the hydroxyl group would first be esterified with an unsaturated carboxylic acid, or the ester group would be transesterified with an unsaturated alcohol, to introduce a terminal double bond into the molecule. The resulting unsaturated ester could then undergo RCM using a ruthenium-based catalyst, such as a Grubbs catalyst, to form a macrocyclic lactone. This approach has been successfully applied to the synthesis of a variety of macrocyclic lactones from olefinic esters derived from renewable resources like olive oil. rsc.org

The table below illustrates a hypothetical reaction scheme for the macrolactonization of a derivative of this compound, based on established methods for similar substrates.

| Reactant (Derived from this compound) | Catalyst/Reagent | Solvent | Product | Ring Size |

| 12-Hydroxydodecanoyl-3-oxypropyl butyrate | Yamaguchi Reagent | Toluene | 15-Membered Macrolactone | 15 |

| Oleoyl-3-oxypropyl butyrate | Grubbs II Catalyst | Dichloromethane | Unsaturated Macrolactone | Variable |

It is important to note that the efficiency of macrolactonization is highly dependent on factors such as the length of the carbon chain, the concentration of the substrate (high dilution favors intramolecular cyclization), and the choice of catalyst and reaction conditions.

Preparation of Advanced Intermediates in Fine Chemical Synthesis

This compound can serve as a valuable starting material for the synthesis of various advanced intermediates used in the fine chemical industry, including pharmaceuticals and agrochemicals. Its functional groups offer multiple points for modification and elaboration.

A key transformation of this compound is its conversion into chiral building blocks. The hydroxyl group can be oxidized to a ketone, which can then be asymmetrically reduced to afford either the (R) or (S) enantiomer of the corresponding chiral alcohol. Alternatively, enzymatic resolutions can be employed to separate racemic mixtures of this compound or its derivatives. The resulting enantiomerically pure 3-hydroxy esters are valuable synthons for the construction of complex molecules.

Furthermore, the ester and hydroxyl groups of this compound can be orthogonally protected and then selectively deprotected to allow for sequential reactions at either end of the molecule. For example, the hydroxyl group can be protected with a silyl (B83357) ether, allowing for transformations at the ester functionality. Subsequently, deprotection of the hydroxyl group would allow for further reactions at this site.

Transesterification of this compound with more complex alcohols is another avenue for the preparation of advanced intermediates. This reaction, which can be catalyzed by acids, bases, or enzymes, allows for the introduction of different functionalities into the molecule. For example, transesterification with a polyol could lead to the formation of polyesters with tailored properties. While the direct polymerization of this compound is not as common as that of its corresponding acid, it can be a precursor to 3-hydroxypropanoic acid, which is a monomer for the biodegradable polymer poly(3-hydroxypropionate). rsc.org

The following table provides examples of potential transformations of this compound to generate advanced intermediates.

| Reactant | Reagent/Catalyst | Product | Intermediate Class |

| This compound | Dess-Martin Periodinane | Butyl 3-oxopropanoate | β-Keto Ester |

| This compound | Lipase (B570770) + Acyl Donor | (R)- or (S)-Butyl 3-acetoxypropanoate | Chiral Ester |

| This compound | Ethylene Glycol, Acid Catalyst | Poly(ethylene-co-3-hydroxypropionate) | Polyester |

Advanced Analytical and Spectroscopic Characterization of Butyl 3 Hydroxypropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Butyl 3-hydroxypropanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the precise assignment of each proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. Predicted ¹³C NMR data for a similar compound, butyl propionate (B1217596), shows distinct peaks for the carbonyl carbon, the carbons in the butyl chain, and the carbons in the propionate moiety. hmdb.ca For this compound, the presence of the hydroxyl group will further influence the chemical shifts of the adjacent carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| -CH₂- (next to OH) | ~3.7 | ~60 | Triplet | 2H |

| -CH₂- (next to C=O) | ~2.5 | ~40 | Triplet | 2H |

| -O-CH₂- (butyl) | ~4.1 | ~65 | Triplet | 2H |

| -CH₂- (butyl) | ~1.6 | ~30 | Sextet | 2H |

| -CH₂- (butyl) | ~1.4 | ~19 | Sextet | 2H |

| -CH₃ (butyl) | ~0.9 | ~13 | Triplet | 3H |

| -OH | Variable | - | Singlet | 1H |

| C=O | - | ~172 | - | - |

Note: Predicted values are based on standard chemical shift ranges and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques, including High-Resolution MS and LC-MS Coupling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound (C7H14O3) with high confidence. nist.govchemspider.com The exact mass of this compound is 146.0943 g/mol .

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, this compound will fragment in a predictable manner. Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangement. libretexts.orgccsenet.org The fragmentation pattern provides a unique fingerprint that can be used for identification. Key fragments would likely include the loss of the butoxy group ([M-OC4H9]⁺), the butyl group ([M-C4H9]⁺), and fragments corresponding to the butyl cation (C4H9⁺) and the protonated 3-hydroxypropanoic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of this compound from a complex mixture before its detection by the mass spectrometer. This is particularly useful for analyzing samples where the compound of interest is present with other substances. For MS-compatible applications, volatile buffers like formic acid are used in the mobile phase. sielc.com

Chromatographic Separation Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its presence in mixtures.

Gas chromatography is well-suited for the analysis of volatile compounds like this compound. sigmaaldrich.comsigmaaldrich.cnsigmaaldrich.com A sample is vaporized and injected onto a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

GC-MS: Coupling GC with a mass spectrometer provides a powerful two-dimensional analytical technique. researchgate.netd-nb.infojmchemsci.com As components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification of this compound even in complex mixtures. The selection of an appropriate GC column, such as one with a 5% phenyl methyl siloxane stationary phase, is crucial for good separation. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound. sielc.com The compound is separated based on its partitioning between a liquid mobile phase and a solid stationary phase.

A common HPLC method for similar compounds is reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile). sielc.com Detection is typically achieved using a UV detector, although other detectors can be employed. HPLC is particularly useful for the quantitative analysis of this compound, where the area of the chromatographic peak is proportional to the concentration of the compound. A simple and reliable HPLC method can be implemented for quantification. researchgate.net

Interactive Data Table: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. mdpi.com When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule.

The FT-IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and the C-O and C-H bonds.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3500-3200 (broad) |

| Alkane (C-H) | C-H stretch | 2960-2850 |

| Carbonyl (C=O) | C=O stretch | ~1735 |

| Ester (C-O) | C-O stretch | 1300-1000 |

Theoretical and Computational Chemistry Studies on Butyl 3 Hydroxypropanoate

Molecular Conformation and Conformational Analysis via Computational Methods

The three-dimensional arrangement of atoms in Butyl 3-hydroxypropanoate, its conformation, is crucial in determining its physical and chemical properties. Conformational analysis, the study of the energetics of different spatial arrangements, is a cornerstone of computational chemistry. libretexts.org For a flexible molecule like this compound, with its rotatable single bonds, a multitude of conformations exist, each with a distinct potential energy.

Computational methods, particularly quantum mechanical calculations, are employed to map the potential energy surface of the molecule and identify the most stable conformers. nih.gov The stability of these conformers is dictated by a delicate balance of steric interactions, torsional strain, and intramolecular forces such as hydrogen bonding. libretexts.org In the case of this compound, the hydroxyl group can potentially form an intramolecular hydrogen bond with the carbonyl oxygen of the ester group, leading to coiled or folded conformations.

A systematic conformational study on analogous ω-methoxy methyl esters has shown that shorter chain compounds tend to favor coiled conformations. nih.gov While this compound has a hydroxyl group instead of a methoxy (B1213986) group, the principle of intramolecular interactions influencing conformational preference remains the same. The butyl chain, being aliphatic, will also have its own set of preferred staggered conformations to minimize steric hindrance.

Table 1: Illustrative Conformational Analysis Data for a Related Aliphatic Ester

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| Extended | ~180° | 0.00 (Reference) | Minimal steric hindrance |

| Gauche 1 | ~60° | 0.5 - 1.5 | Potential for weak intramolecular interactions |

| Gauche 2 | ~-60° | 0.5 - 1.5 | Potential for weak intramolecular interactions |

Note: This table is illustrative and based on general principles of conformational analysis of aliphatic esters. Specific values for this compound would require dedicated computational studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), provide profound insights into the electronic structure of this compound, which in turn governs its reactivity. These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The electronic properties are key to predicting how this compound will behave in chemical reactions. For instance, the regions of highest and lowest electrostatic potential indicate likely sites for electrophilic and nucleophilic attack, respectively. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the carbonyl carbon of the ester group is expected to be electron-deficient and thus a prime site for nucleophilic attack. The oxygen atoms of the carbonyl and hydroxyl groups, with their lone pairs of electrons, are nucleophilic centers.

Table 2: Predicted Electronic Properties of a Model Hydroxy Ester

| Property | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | - | Site of electron donation (nucleophilicity) |

| LUMO Energy | + | Site of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |

Note: This table illustrates the type of data obtained from quantum chemical calculations. Actual values for this compound are not available in the reviewed literature.

Reaction Pathway Elucidation and Transition State Analysis of this compound Transformations

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, including the reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction mechanism. For this compound, a key transformation is its hydrolysis, which can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

A theoretical study on the thermolysis of the closely related methyl-3-hydroxypropanoate in m-xylene (B151644) solution has been conducted using the SCIPCM model and the Multiple Minima Hypersurfaces Procedure. researchgate.net This type of study provides valuable information on the kinetic and thermodynamic behavior of the reaction in solution. researchgate.net

Table 3: Illustrative Energetics for a Generic Ester Hydrolysis Pathway

| Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Ester + H₂O) | 0 | Starting materials |

| Transition State 1 | +20 to +25 | Formation of tetrahedral intermediate |

| Tetrahedral Intermediate | +10 to +15 | Key intermediate species |

| Transition State 2 | +15 to +20 | Breakdown of intermediate |

Note: The values in this table are representative for a typical ester hydrolysis and are not specific to this compound.

Spectroscopic Property Prediction via Computational Methods

Computational methods can predict various spectroscopic properties of molecules, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of unknown compounds.

For this compound, DFT calculations can predict the vibrational frequencies corresponding to its various functional groups. For example, the characteristic stretching frequencies of the C=O (carbonyl), O-H (hydroxyl), and C-O (ester) bonds can be calculated and compared with experimental IR data. Similarly, the chemical shifts of the different hydrogen and carbon atoms in the molecule can be predicted for ¹H and ¹³C NMR spectroscopy, aiding in the assignment of experimental spectra.

While machine learning models are emerging for the prediction of UV-Vis spectra, their accuracy is still an area of active research. nih.govnih.gov

Table 4: Predicted vs. Experimental Vibrational Frequencies for a Model Ester

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | ~3400 | ~3450 |

| C-H stretch (aliphatic) | ~2950 | ~2960 |

| C=O stretch | ~1730 | ~1735 |

Note: This table provides an example of how predicted spectroscopic data can be compared to experimental values. Specific predictions for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into intermolecular interactions and the effects of the solvent environment. nih.govsemanticscholar.org An MD simulation of this compound in a solvent, such as water, would reveal how the solute and solvent molecules arrange themselves and interact with each other.

These simulations can be used to calculate important properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is crucial for understanding solvation shells and the role of the solvent in chemical reactions. dovepress.com For instance, MD simulations of ester hydrolysis have shown how water molecules can actively participate in the reaction mechanism through cooperative catalysis. researchgate.netnih.gov

The interactions of this compound with other molecules, including itself, are governed by non-covalent forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. MD simulations can quantify these interactions and predict macroscopic properties like density and viscosity.

Table 5: Illustrative Intermolecular Interaction Energies from MD Simulations

| Interaction Type | Average Energy (kcal/mol) | Significance |

|---|---|---|

| This compound - Water (Hydrogen Bond) | -3 to -5 | Strong interaction influencing solubility |

| This compound - this compound (Dipole-Dipole) | -1 to -2 | Contributes to bulk properties |

Note: This table is a conceptual representation of the types of data that can be extracted from MD simulations. The values are not specific to this compound.

Future Research Directions and Emerging Paradigms in Butyl 3 Hydroxypropanoate Chemistry

Development of Novel Catalytic Systems for Enhanced Synthesis and Selectivity

The pursuit of more efficient and selective methods for synthesizing Butyl 3-hydroxypropanoate is a primary focus of current research. A significant area of development is in biocatalysis, which offers mild reaction conditions and high selectivity, reducing hazardous waste compared to traditional chemical methods. nih.gov

One promising approach involves the use of Baeyer-Villiger monooxygenases (BVMOs). nih.gov Researchers have investigated a BVMO from Acinetobacter radioresistens (Ar-BVMO) for the conversion of butyl levulinate, a bio-based substrate, into butyl 3-acetoxypropionate. nih.govresearchgate.net This intermediate subsequently undergoes hydrolysis to yield this compound. researchgate.net Studies have shown that when using butyl levulinate as the substrate, the Ar-BVMO enzyme exhibits a four-fold higher catalytic efficiency and enhanced regioselectivity (4:1 ratio) for the desired product compared to other alkyl levulinates. nih.gov

To improve product yields, whole-cell biocatalysis using Escherichia coli engineered to overexpress Ar-BVMO has been successfully employed. nih.govresearchgate.net This system achieved an 85% conversion of butyl levulinate within nine hours. nih.gov Further experiments demonstrated that even with a substrate mixture derived directly from cellulosic pulp, the enzyme in cell lysates could fully convert the butyl levulinate within 24 hours, highlighting the robustness of the biocatalytic system. researchgate.net

Table 1: Performance of Ar-BVMO in this compound Precursor Synthesis

| Parameter | Value/Observation | Reference |

|---|---|---|

| Enzyme Source | Acinetobacter radioresistens (Ar-BVMO) | nih.govresearchgate.net |

| Substrate | Butyl Levulinate | nih.govresearchgate.net |

| Key Intermediate | Butyl 3-acetoxypropionate | researchgate.net |

| End Product (after hydrolysis) | This compound | researchgate.net |

| Catalytic Efficiency | 4-fold higher with Butyl Levulinate vs. other alkyl levulinates | nih.gov |

| Whole-Cell Conversion | 85% conversion in 9 hours (up to 15 mM substrate) | nih.gov |

Exploration of Advanced Materials from this compound Derivatives

The molecular structure of this compound, featuring both a hydroxyl and an ester functional group, makes it a versatile building block for advanced materials. Its derivatives are being explored for applications ranging from biodegradable polymers to specialized coatings. ontosight.ainih.gov

The parent acid, 3-hydroxypropionic acid (3-HP), is a key monomer for producing bioplastics like poly(3-hydroxypropionate) (P-3HP). nih.govnih.gov Incorporating 3-HP units into other polyesters, such as poly(3-hydroxybutyrate) (poly(3HB)), can significantly improve the material's properties. nih.gov Homopolymers like poly(3HB) are often crystalline and brittle, which limits their use. nih.gov The addition of 3-HP as a comonomer disrupts this crystallinity, lowering the glass transition temperature and melting point, resulting in a more flexible and less fragile bioplastic. nih.gov This tunability allows for the creation of a wide range of poly(3-hydroxyalkanoates) (PHAs) with tailored physical and mechanical properties suitable for applications in packaging, medicine, and agriculture. nih.gov

Furthermore, derivatives like Butyl 3-mercaptopropionate (B1240610) are used as cross-linking agents and chain-transfer agents in polymerization. This derivative is instrumental in producing thiol-acrylate-based photopolymers and can be used to functionalize quantum dots for developing high-luminescence LEDs. Its ability to form self-assembled monolayers (SAMs) also opens up applications in surface modification and electronics.

Integration of this compound Production with Biorefinery Concepts for Sustainability

A key paradigm shift in chemical manufacturing is the integration of production processes into biorefineries, which utilize renewable biomass as feedstock. The synthesis of this compound is well-suited for this model, contributing to a more sustainable and circular economy. researchgate.netnih.gov

Research has demonstrated a direct chemoenzymatic route to this compound precursors from lignocellulosic biomass. nih.govresearchgate.net In this process, raw materials like wood pulp are converted into butyl levulinate through microwave-assisted alcoholysis, a method that achieved 92.7% selectivity. nih.govresearchgate.net This butyl levulinate is then converted biocatalytically to a precursor of this compound without needing extensive purification. researchgate.net This seamless integration of a chemical conversion step (pulp to butyl levulinate) with a biocatalytic step showcases a viable biorefinery pathway. researchgate.net

The broader context for this integration is the significant research into producing the parent compound, 3-hydroxypropionic acid (3-HP), from renewable resources like glycerol (B35011) and glucose. nih.govfrontiersin.org The U.S. Department of Energy has identified 3-HP as a top-value-added chemical from biomass. nih.gov Microbial fermentation using engineered strains of E. coli or Corynebacterium glutamicum can produce 3-HP, which can then be esterified to this compound. frontiersin.orgrsc.org This two-stage approach, combining fermentation and subsequent chemical conversion, is a cornerstone of many biorefinery concepts.

Investigation of New Chemical Transformations and Applications in Materials Science

The reactivity of the hydroxyl and ester groups in this compound allows for a variety of chemical transformations, leading to novel molecules with unique properties for materials science. nih.gov Future research is focused on expanding this chemical toolbox.

One area of investigation is the synthesis of various copolyesters. By controlling the ratio of this compound-derived units to other monomers (like 3-hydroxybutyrate (B1226725) or 4-hydroxybutyrate), material scientists can fine-tune properties such as biodegradability, elasticity, and thermal stability. nih.gov The in-vitro enzymatic polymerization of 3-hydroxypropionate-CoA (3HP-CoA) with other hydroxyacyl-CoAs has demonstrated that the monomer composition of the resulting polymer can be precisely controlled, opening the door to custom-designed bioplastics. nih.gov

Another avenue involves transformations of the hydroxyl group. For example, converting the hydroxyl group to a thiol group yields Butyl 3-mercaptopropionate. This derivative participates in thiol-yne and thiol-ene "click" reactions, which are highly efficient photopolymerizations used to form highly cross-linked polymer networks. These materials are valuable for creating UV-curable coatings, inks, and adhesives. The ability of such derivatives to act as ligands for functionalizing quantum dots or as building blocks for self-assembled monolayers points to high-value applications in electronics and advanced coatings.

Advancements in Automation and Flow Chemistry for Scalable this compound Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires robust and efficient production methods. Automation and flow chemistry are emerging as key enabling technologies to achieve this scalability. researchgate.netpolimi.it

Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing. researchgate.netpolimi.it These benefits include superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and easier integration of synthesis, workup, and analysis into a single, continuous system. researchgate.netnih.gov For the synthesis of this compound, flow reactors could be employed for the esterification of 3-hydroxypropionic acid or for the biocatalytic conversion of butyl levulinate using immobilized enzymes. nih.govresearchgate.netresearchgate.net

The use of flow systems allows for process intensification, for example, by operating at temperatures above the solvent's boiling point due to pressurization, which can dramatically reduce reaction times. polimi.it Furthermore, coupling flow reactors with microwave irradiation can accelerate reactions, as demonstrated in the microwave-assisted synthesis of the butyl levulinate precursor. researchgate.netnih.gov Automated flow systems can rapidly screen and optimize reaction conditions (e.g., temperature, flow rate, catalyst loading) with minimal human intervention, accelerating process development and ensuring consistent product quality at scale. researchgate.net

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Feature | Advantage | Potential Application | Reference |

|---|---|---|---|

| Process Control | Enhanced heat and mass transfer, precise temperature/pressure control. | Improved yield and selectivity in esterification or biocatalysis. | polimi.it |

| Scalability | Straightforward scale-up from lab to production by running longer or using parallel reactors. | Industrial production of this compound. | researchgate.netnih.gov |

| Safety | Small reactor volumes minimize risk, especially with hazardous intermediates. | Safer handling of reagents and intermediates. | polimi.it |

| Integration | Combines synthesis, workup, and analysis into one continuous process. | Streamlined production with reduced manual handling. | researchgate.net |

| Process Intensification | Use of supercritical conditions or microwave irradiation to speed up reactions. | Faster synthesis of precursors like butyl levulinate. | polimi.itnih.gov |

| Automation | Automated optimization of reaction parameters. | Rapid development of efficient and robust synthetic protocols. | researchgate.net |

Q & A

Q. What are the established synthetic routes for producing butyl 3-hydroxypropanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via esterification of 3-hydroxypropanoic acid with butanol under acidic catalysis (e.g., H₂SO₄) or via transesterification using tert-butyl esters as intermediates . Key factors include temperature (typically 60–100°C), solvent choice (e.g., anhydrous conditions to avoid hydrolysis), and catalyst loading. For instance, highlights the use of tert-butyl 3-hydroxypropanoate as a reagent in multi-step syntheses, emphasizing the need for precise stoichiometry and inert atmospheres to suppress side reactions. Yield optimization often requires monitoring by thin-layer chromatography (TLC) or NMR to confirm intermediate formation .

Q. What analytical techniques are recommended for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester linkage and hydroxyl group positioning. Infrared (IR) spectroscopy can validate the presence of carbonyl (C=O, ~1740 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) functional groups . High-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) is used for purity assessment, while differential scanning calorimetry (DSC) determines thermal stability. emphasizes reliance on NIST-standardized spectral databases for cross-referencing .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Hydrolytic stability studies involve incubating the compound in buffered solutions (pH 2–12) at controlled temperatures (e.g., 25–50°C). Aliquots are withdrawn at intervals and analyzed via HPLC to quantify degradation products (e.g., 3-hydroxypropanoic acid and butanol). Kinetic modeling (e.g., first-order decay) helps determine half-life. stresses the inclusion of detailed experimental protocols in supplementary materials for reproducibility .

Advanced Research Questions

Q. What enzymatic systems interact with this compound, and how can kinetic parameters (e.g., Km, Vmax) be determined?

- Methodological Answer : Enzymes like oxidoreductases (e.g., EC 1.1.1.59) may catalyze its oxidation or reduction. Steady-state kinetic assays involve varying substrate concentrations and measuring initial reaction rates spectrophotometrically or via MS. For example, reports Km values for 3-hydroxypropanoate derivatives using NAD+/NADP+ cofactors, which can guide experimental setups for butyl esters. Data analysis requires nonlinear regression tools (e.g., Michaelis-Menten curves) and statistical validation (e.g., error margins via triplicate runs) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict this compound’s reactivity or biological interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals, to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding affinities with enzymes or receptors. highlights structural analogs (e.g., dioxole-containing esters) as templates for docking studies. Validation requires comparing computational results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. How should researchers resolve contradictions in literature data regarding this compound’s bioactivity or metabolic pathways?

- Methodological Answer : Systematic meta-analysis of existing studies is essential. For example, discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., cell line variability, incubation time). Reproducing key experiments under standardized protocols (e.g., ’s guidelines for method transparency) is critical. Cross-referencing with databases like PubChem () ensures consistency in compound identifiers and experimental parameters. Statistical tools (ANOVA, t-tests) quantify significance of observed differences .

Methodological Design & Validation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Dose-response data are typically modeled using sigmoidal curves (e.g., Hill equation) or probit analysis. Software like GraphPad Prism or R packages (drc, nlme) facilitate parameter estimation (EC₅₀, Hill slope). mandates declaring statistical methods (e.g., confidence intervals, p-value thresholds) in the study design phase to avoid post-hoc bias. Outlier detection (Grubbs’ test) ensures data integrity .

Q. How can isotopic labeling (e.g., ¹³C, ²H) track this compound’s metabolic fate in cellular assays?

- Methodological Answer : Synthesize isotopically labeled analogs (e.g., [¹³C]-butyl 3-hydroxypropanoate) via modified esterification protocols. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace labeled metabolites in cell lysates or media. ’s PubChem entries provide precursor molecular data for designing labeled compounds. Quantification requires calibration curves with internal standards (e.g., deuterated analogs) to correct for matrix effects .

Ethical & Reproducibility Considerations

Q. What steps ensure compliance with ethical guidelines when studying this compound’s biological effects?

- Methodological Answer : For in vitro studies, adhere to institutional biosafety protocols (e.g., BSL-2 for cell cultures). In vivo work requires ethics committee approval ( ) with detailed animal welfare statements. Data transparency mandates sharing raw datasets (e.g., via Zenodo) and citing reagent sources (e.g., Sigma-Aldrich in ) to meet FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.